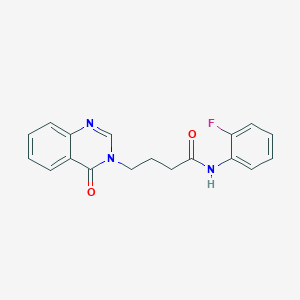![molecular formula C10H10N4OS2 B14164248 [4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea CAS No. 316361-26-9](/img/structure/B14164248.png)
[4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea is a compound that belongs to the class of thioureas and oxadiazoles. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea typically involves the reaction of 5-methylsulfanyl-1,3,4-oxadiazole with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various thiourea derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research. It exhibits significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Additionally, it has demonstrated antimicrobial properties against a range of bacterial and fungal pathogens .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity .
Mechanism of Action
The mechanism of action of [4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea involves its interaction with various molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis. The compound may also interfere with microbial cell wall synthesis or function, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- [4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea
- [4-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)phenyl]thiourea
- [4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]urea
Uniqueness
Compared to similar compounds, [4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea stands out due to its unique combination of the oxadiazole and thiourea moieties.
Properties
CAS No. |
316361-26-9 |
|---|---|
Molecular Formula |
C10H10N4OS2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C10H10N4OS2/c1-17-10-14-13-8(15-10)6-2-4-7(5-3-6)12-9(11)16/h2-5H,1H3,(H3,11,12,16) |
InChI Key |
RVFZGBZWYBSRDP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=C(C=C2)NC(=S)N |
solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B14164185.png)
![4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine](/img/structure/B14164189.png)
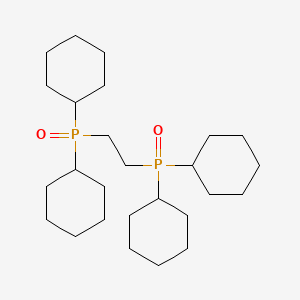
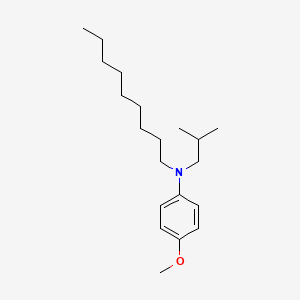

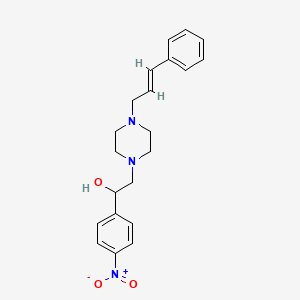

![2-(4-bromophenyl)-6-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14164218.png)
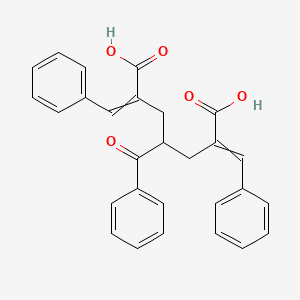
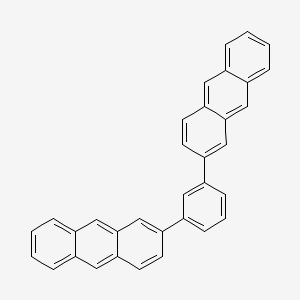

![Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14164244.png)
